
Ethambutol R,R-Isomer DiHCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethambutol R,R-Isomer DiHCl is a chiral drug primarily used in the treatment of tuberculosis. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.2 g/mol. This compound is known for its ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethambutol R,R-Isomer DiHCl involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane . This reaction typically requires specific conditions to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethambutol R,R-Isomer DiHCl undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Tuberculosis Treatment :
- Ethambutol is essential in multi-drug regimens for tuberculosis management. It works by inhibiting the arabinogalactan biosynthesis in the mycobacterial cell wall, which is crucial for the bacteria's structural integrity and survival .
- The World Health Organization recommends ethambutol as a first-line drug, highlighting its importance in treating drug-resistant strains of Mycobacterium tuberculosis .
- Combination Therapy :
- Research on Drug Resistance :
Clinical Applications
- Ocular Toxicity Monitoring :
-
Use in Special Populations :
- Ethambutol has been studied for use during pregnancy and lactation, showing that it can be administered safely under specific conditions without significant adverse effects on infants . Case studies demonstrate successful outcomes in treating pregnant women with multidrug-resistant tuberculosis while allowing breastfeeding.
Table 1: Pharmacokinetics of Ethambutol R,R-Isomer DiHCl
Parameter | Value |
---|---|
Solubility | 1000 mg/mL in water |
Plasma Protein Binding | 20-30% |
Metabolism | 8-15% metabolized |
Renal Clearance | Higher than creatinine clearance |
Table 2: Ethambutol Combination Regimens
Drug Combination | Indication |
---|---|
Ethambutol + Isoniazid | Pulmonary Tuberculosis |
Ethambutol + Rifampicin | Multi-drug Resistant Tuberculosis |
Ethambutol + Pyrazinamide | Extrapulmonary Tuberculosis |
Case Studies
- Case Study on Drug Resistance :
- Pregnancy and Lactation :
Wirkmechanismus
Ethambutol R,R-Isomer DiHCl works by inhibiting arabinosyl transferase, an enzyme involved in the synthesis of the mycobacterial cell wall . This inhibition leads to impaired cell wall synthesis, ultimately resulting in the death of the bacterium . The compound targets the mycolyl-arabinogalactan-peptidoglycan complex in the cell wall, preventing its formation .
Vergleich Mit ähnlichen Verbindungen
Ethambutol R,R-Isomer DiHCl is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against Mycobacterium tuberculosis . Similar compounds include:
These compounds also target Mycobacterium tuberculosis but through different mechanisms, making this compound a valuable addition to combination therapy regimens .
Biologische Aktivität
Ethambutol, particularly in its R,R-isomer dihydrochloride form, is a significant compound in the treatment of tuberculosis (TB). It is primarily recognized for its bacteriostatic properties against Mycobacterium tuberculosis, the causative agent of TB. This article delves into the biological activity of Ethambutol R,R-isomer diHCl, exploring its mechanism of action, pharmacokinetics, and clinical implications.
Ethambutol functions by inhibiting the synthesis of the mycobacterial cell wall. Its primary target is the enzyme arabinosyltransferase, which is crucial for the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall. By obstructing this enzyme, Ethambutol disrupts the formation of mycolyl-arabinogalactan-peptidoglycan complexes, leading to increased permeability and eventual cell lysis. The specific actions can be summarized as follows:
- Inhibition of arabinosyltransferases : Ethambutol inhibits embA, embB, and embC enzymes in Mycobacterium tuberculosis.
- Disruption of cell wall integrity : This inhibition prevents the proper formation of arabinogalactan and lipoarabinomannan, essential components for mycobacterial survival.
- Bacteriostatic effect : Ethambutol does not kill bacteria directly but rather inhibits their growth and reproduction, allowing the immune system to combat the infection more effectively .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption : Ethambutol is well absorbed from the gastrointestinal tract with an oral bioavailability ranging from 75% to 80%. Peak plasma concentrations are typically reached within 2 to 4 hours post-administration.
- Distribution : The volume of distribution is approximately 76.2 L in patients co-infected with TB and HIV. It exhibits moderate protein binding (20-30%) in plasma .
- Metabolism : Ethambutol undergoes minimal hepatic metabolism (8-15% conversion to inactive metabolites) and is primarily excreted unchanged in urine. Renal clearance significantly affects its pharmacokinetics .
- Elimination half-life : The elimination half-life varies but generally falls within a range that allows for once-daily dosing in clinical settings.
Clinical Implications and Case Studies
Ethambutol is often used in combination with other anti-tubercular agents such as isoniazid and rifampin. Its role is particularly critical in multi-drug resistant TB cases. The following table summarizes key clinical studies demonstrating its efficacy:
Side Effects and Toxicity
While generally well-tolerated, Ethambutol can cause ocular toxicity, including retrobulbar neuritis leading to visual impairment. Regular monitoring of visual acuity is recommended during treatment, especially at higher doses (≥30 mg/kg/day) where the risk increases .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Ethambutol R,R-Isomer DiHCl in laboratory settings?
this compound (CAS: 134566-79-3) requires strict adherence to safety measures due to its reproductive toxicity (GHS Category 1B). Key protocols include:
- Use of personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Engineering controls: Fume hoods for weighing and handling to minimize inhalation risks .
- Storage: Keep containers sealed at room temperature, away from strong oxidizers (e.g., peroxides) due to incompatibility .
- Emergency response: Immediate rinsing for eye/skin exposure and medical consultation for ingestion .
Q. How can researchers verify the stereochemical purity of this compound during synthesis?
The R,R-isomer is pharmacologically inactive compared to the active S,S-isomer . To ensure purity:
- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes at polymorphic transitions (R,R isomer melts at 198.5–202.6°C; S,S isomer at higher temperatures) .
- Optical Rotation : Validate against pharmacopeial standards (e.g., USP specifies +6.0° to +6.7° for S,S-isomer in 10% solution) .
- Chromatography : Use chiral HPLC columns to resolve isomers, with retention times calibrated against reference standards .
Q. What are the recommended methods for isolating this compound from synthetic mixtures?
Isolation typically exploits solubility differences:
- Solvent Fractionation : RS-EB2HCl (less active isomer) has lower solubility in ethanol/water mixtures, enabling selective crystallization .
- Recrystallization : Use polar solvents (e.g., methanol) under controlled cooling to precipitate the R,R-isomer .
- Quality Control : Post-synthesis, confirm purity via DSC and optical rotation to detect residual S,S or RS isomers .
Advanced Research Questions
Q. How can contradictory data on isomer-specific toxicity be addressed in preclinical studies?
While the S,S-isomer is therapeutically active, all isomers (S,S, R,R, RS) exhibit comparable neurotoxic risks (e.g., optic neuritis) . To resolve contradictions:
- Dose-Response Studies : Administer pure isomers to animal models (e.g., Wistar rats) to isolate toxicity thresholds. For example, Ethambutol DiHCl shows LD50 values of 6800 mg/kg (oral, rat) and 1000 mg/kg (intraperitoneal, mouse) .
- Apoptosis Assays : Use histopathological scoring (e.g., hematoxylin-eosin staining) to quantify retinal ganglion cell death across isomers .
- Mechanistic Studies : Compare isomer binding affinities to mitochondrial targets linked to oxidative stress .
Q. What advanced analytical techniques are suitable for detecting trace S,S-isomer contamination in R,R-isomer batches?
- High-Sensitivity DSC : Detect polymorphic transitions at 428°C (RS-isomer) and 778°C (S,S-isomer) with detection limits <1% .
- Chiral LC-MS : Combine liquid chromatography with mass spectrometry for isomer-specific quantification (limit of detection: 0.05% w/w) .
- NMR Spectroscopy : Use ¹H-NMR to identify proton environment differences between isomers (e.g., δ 3.5–4.0 ppm for hydroxyl groups) .
Q. How should in vivo studies be designed to differentiate isomer-specific pharmacokinetics?
- Isomer-Specific Dosing : Administer R,R- and S,S-isomers separately to rodents, monitoring plasma concentrations via LC-MS/MS over 24–72 hours .
- Tissue Distribution Analysis : Euthanize subjects at timed intervals to measure isomer accumulation in critical organs (e.g., liver, retina) .
- Metabolite Profiling : Identify isomer-specific metabolites (e.g., glucuronide conjugates) using high-resolution mass spectrometry .
Eigenschaften
CAS-Nummer |
134566-79-3 |
---|---|
Molekularformel |
C10H24N2O2 . 2 HCl |
Molekulargewicht |
277.23 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(R,R)-Ethambutol Dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.